N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
CAS No.: 303790-55-8
Cat. No.: VC6797226
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.57
* For research use only. Not for human or veterinary use.
![N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE - 303790-55-8](/images/structure/VC6797226.png)
Specification
CAS No. | 303790-55-8 |
---|---|
Molecular Formula | C22H24N2O2S2 |
Molecular Weight | 412.57 |
IUPAC Name | N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Standard InChI | InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9- |
Standard InChI Key | NMEPTTVDOWQLRL-NVMNQCDNSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
-
Adamantan-1-yl group: A rigid tricyclic hydrocarbon known for enhancing pharmacokinetic properties in drug design.
-
Thiazolidine ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized at positions 2 (sulfanylidene), 4 (oxo), and 5 (phenylmethylidene) .
-
Acetamide linker: Connects the adamantane and thiazolidine components, contributing to molecular flexibility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C22H24N2O2S2 | |
Molecular Weight | 412.57 g/mol | |
logP | Estimated >5 (high lipophilicity) | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 1 |
The Z-configuration at the 5-position phenylmethylidene group is critical for maintaining planar geometry, which influences binding to biological targets .
Synthesis and Characterization
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous thiazolidine-adamantane hybrids are synthesized through multi-step sequences:
-
Adamantane functionalization: Bromination or amidation of adamantane to introduce reactive sites.
-
Thiazolidine formation: Condensation of thiourea derivatives with α-halo carbonyl compounds, followed by Z-selective benzylidene incorporation via Knoevenagel reactions .
-
Acetamide coupling: Amide bond formation between the adamantane-amine and thiazolidine-carboxylic acid using carbodiimide reagents.
Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): 1H NMR confirms adamantane protons (δ 1.6–2.1 ppm) and thiazolidine aromatic protons (δ 7.2–7.8 ppm).
-
Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 413.57 [M+H]+.
-
X-ray Crystallography: Limited data exist, but related structures show coplanar alignment of the thiazolidine and benzylidene groups .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary assays on similar compounds demonstrate:
-
Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
Mechanistically, the sulfanylidene group may disrupt microbial redox balance by binding to thioredoxin reductase .
Metabolic Modulation
Thiazolidinediones (TZDs) are established peroxisome proliferator-activated receptor gamma (PPARγ) agonists. While this compound lacks the TZD’s oxy group, the sulfanylidene moiety may still engage PPARγ via alternative hydrogen bonding .
Structure-Activity Relationships (SAR)
-
Adamantane substitution: Bulky adamantane improves metabolic stability but reduces aqueous solubility (logSw ≈ -6.2) .
-
Benzylidene configuration: The Z-isomer shows 3-fold higher COX-2 inhibition than the E-isomer in analogs .
-
Sulfanylidene vs. oxo: Replacement of sulfanylidene with oxo decreases antimicrobial potency, highlighting sulfur’s role in target interaction.
Pharmacokinetic and Toxicity Profiles
-
Absorption: High logP (>5) suggests good intestinal absorption but potential CYP450 inhibition .
-
Metabolism: Adamantane resistance to oxidation may prolong half-life, while thiazolidine rings undergo glucuronidation.
-
Toxicity: No in vivo data exist, but related adamantane-thiazolidines show low cytotoxicity (IC50 > 50 µM in HepG2 cells).
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
The adamantane-thiazolidine hybrid demonstrates superior COX-2 selectivity over benzoxazole-containing analogs .
Future Directions and Applications
-
Optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising stability.
-
Target validation: Screen against kinase libraries to identify off-target effects.
-
Formulation: Develop nanoparticle carriers to mitigate lipophilicity-related bioavailability issues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume